5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-
Description
The compound 5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- is a heterocyclic molecule featuring a five-membered isoxazolidine ring core. This structure is characterized by:
- 3-Chlorophenyl substituent: At the 2-position, contributing steric bulk and lipophilicity.
- [1,1'-Biphenyl]-4-yl group: At the 3-position, providing aromatic stacking interactions and structural rigidity.
Isoxazolidines are nitrogen-oxygen heterocycles known for their conformational flexibility and applications in medicinal chemistry, particularly as scaffolds for bioactive molecules. Structural determination of such compounds often relies on X-ray crystallography, with programs like SHELX enabling precise refinement of stereochemical configurations .
Properties
CAS No. |
629643-23-8 |
|---|---|
Molecular Formula |
C22H20ClNO2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C22H20ClNO2/c23-19-7-4-8-20(13-19)24-22(14-21(15-25)26-24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22,25H,14-15H2 |
InChI Key |
XXXNXYJLSRNSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol typically involves the cycloaddition reaction between a nitrile oxide and an olefin. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting isoxazolidine is then subjected to further functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the cycloaddition reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazolidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)carboxylic acid.
Reduction: (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)amine.
Substitution: (3-([1,1’-Biphenyl]-4-yl)-2-(3-methoxyphenyl)isoxazolidin-5-yl)methanol.
Scientific Research Applications
(3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
This pyrazole-based compound () shares the 3-chlorophenyl substituent but differs significantly in core structure and additional functional groups:
Critical Differences:
Heterocyclic Core: The isoxazolidine’s N-O ring offers stereochemical versatility, enabling diverse chiral derivatives. In contrast, the pyrazole’s aromatic N-N core provides metabolic stability and planar rigidity, favoring π-π interactions in binding . Methanol vs. Sulfanyl/Trifluoromethyl: The methanol group in the target compound may improve aqueous solubility, whereas the sulfanyl and trifluoromethyl groups in the pyrazole analog enhance membrane permeability and resistance to oxidative degradation.
Substituent Effects :
- The biphenyl group in the target compound likely enhances binding affinity to hydrophobic domains (e.g., kinase ATP pockets), while the pyrazole’s trifluoromethyl group is often utilized to optimize pharmacokinetic properties (e.g., half-life) .
Synthetic Accessibility :
- Isoxazolidines are typically synthesized via cycloaddition reactions, whereas pyrazoles are commonly derived from condensation or cyclocondensation methods. The biphenyl substituent in the target compound may require Suzuki-Miyaura cross-coupling, adding synthetic complexity.
Data Table: Structural and Hypothetical Property Comparison
*Estimates based on structural composition.
Research Implications
- Its stereochemistry, resolvable via SHELX-refined crystallography, could influence enantioselective interactions .
- Pyrazole Analog : The trifluoromethyl and sulfanyl groups are hallmarks of protease inhibitors (e.g., antiviral agents), with documented metabolic stability in vivo .
Biological Activity
5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- CAS Number : 629643-22-7
Biological Activity Overview
Research on the biological activity of 5-Isoxazolidinemethanol has primarily focused on its potential as an anti-cancer agent and its effects on various biological pathways. Below are key findings from recent studies:
Anticancer Activity
A study conducted by [source] demonstrated that 5-Isoxazolidinemethanol exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis mediated by the activation of caspases.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in rapidly dividing cells [source].
Case Study 1: Cytotoxicity in Breast Cancer Cells
In a controlled laboratory experiment, the compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cytotoxicity with an IC value of approximately 15 µM after 48 hours of exposure. The study concluded that the compound's ability to induce cell cycle arrest contributed to its anticancer properties.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the molecular mechanisms underlying the observed anticancer effects. It was found that treatment with 5-Isoxazolidinemethanol led to increased levels of reactive oxygen species (ROS) within cancer cells, suggesting oxidative stress as a contributing factor to cell death [source].
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 422.89 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| IC (MCF-7 cells) | 15 µM |
| Apoptosis Induction | Yes (via caspase activation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
